Boc-2-amino-3,4,5-trimethoxybenzoic acid
Overview
Description
Boc-2-amino-3,4,5-trimethoxybenzoic acid: is a chemical compound with the molecular formula C15H21NO7. It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-amino-3,4,5-trimethoxybenzoic acid.
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or chromatography to obtain Boc-2-amino-3,4,5-trimethoxybenzoic acid in high purity.
Industrial Production Methods: While specific industrial methods are proprietary, the general approach involves large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deprotected Amine: 2-amino-3,4,5-trimethoxybenzoic acid.
Peptide Conjugates: When used in peptide synthesis, the major products are peptides with the Boc group removed.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Studies: Utilized in the study of enzyme-substrate interactions due to its structural features.
Medicine:
Drug Development: Investigated for potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry:
Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
Mechanism: The compound acts primarily as a protected amino acid derivative. In biological systems, the Boc group is removed under physiological conditions, releasing the active amine. This amine can then interact with various molecular targets, such as enzymes or receptors, depending on the specific application.
Molecular Targets and Pathways:
Enzymes: Can inhibit or modify enzyme activity by binding to the active site.
Receptors: May interact with cell surface receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
2-Amino-3,4,5-trimethoxybenzoic acid: Lacks the Boc protecting group.
Boc-2-amino-4,5-dimethoxybenzoic acid: Similar structure but with fewer methoxy groups.
Boc-2-amino-5-hydroxybenzoic acid: Contains a hydroxyl group instead of methoxy groups.
Uniqueness: Boc-2-amino-3,4,5-trimethoxybenzoic acid is unique due to the presence of three methoxy groups, which can influence its reactivity and interactions in synthetic and biological systems. The Boc protecting group also provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,4,5-trimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-15(2,3)23-14(19)16-10-8(13(17)18)7-9(20-4)11(21-5)12(10)22-6/h7H,1-6H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBFMANNSTYZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159886 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-87-3 | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401159886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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